6-(Indolin-1-yl)-4-methylnicotinic acid is a heterocyclic compound characterized by its unique structure, which combines an indole moiety with a nicotinic acid derivative. The molecular formula is and it has a molecular weight of approximately 254.28 g/mol. This compound features a pyridine ring substituted at the 4-position with a methyl group and at the 6-position with an indolin-1-yl group, which contributes to its biological activity and potential therapeutic applications .
The chemical reactivity of 6-(Indolin-1-yl)-4-methylnicotinic acid can be attributed to the functional groups present in its structure. It can undergo various reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation. Additionally, the presence of the indole moiety allows for electrophilic aromatic substitution reactions. For instance, reactions involving halogenation or nitration can occur at the indole ring under appropriate conditions .
Research indicates that 6-(Indolin-1-yl)-4-methylnicotinic acid exhibits significant biological activities, particularly in the realm of pharmacology. It has been studied for its potential as an antagonist for various receptors, including those involved in cancer proliferation pathways. Its mechanism of action often involves inhibition of tyrosine kinase receptors, such as the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and tumor growth .
Moreover, this compound has shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
The synthesis of 6-(Indolin-1-yl)-4-methylnicotinic acid typically involves multi-step organic reactions. Common methods include:
6-(Indolin-1-yl)-4-methylnicotinic acid has several potential applications:
Interaction studies have highlighted the compound's ability to bind selectively to certain receptors, influencing various biological pathways. For example, studies have shown that it can inhibit cell proliferation by blocking specific signaling cascades associated with cancer cell growth. Additionally, its interactions with neurotransmitter receptors suggest potential effects on mood regulation and cognitive functions .
Several compounds exhibit structural similarities to 6-(Indolin-1-yl)-4-methylnicotinic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-(Indolin-1-yl)-5-methylnicotinic acid | Similar indole-pyridine structure | Different position of methyl substitution |
| 6-(Indolin-1-yl)-4-methylpyridin-3-ylmethanol | Contains a methanol group instead of carboxylic acid | Potentially different solubility and reactivity |
| Indolinone derivatives | Variations in carbonyl positioning | Different pharmacological profiles |
While these compounds share structural features with 6-(Indolin-1-yl)-4-methylnicotinic acid, their unique substitutions lead to differing biological activities and applications, underscoring the importance of specific functional groups in determining pharmacological effects .
Retrosynthetic dissection of 6-(indolin-1-yl)-4-methylnicotinic acid (CAS: 1355182-28-3) begins with disconnection of the C–N bond linking the indoline and nicotinic acid moieties. This approach yields two primary synthons: 4-methylnicotinic acid and indoline (Fig. 1a) [3] [4]. Alternative pathways involving C–C bond cleavage between the pyridine C6 and indoline N1 positions were deemed less feasible due to the high activation energy required for such transformations [2].
A biomimetic strategy inspired by vitamin B3 biosynthesis offers an alternative retrosynthetic route (Fig. 1b) [4]. This approach remodels 3-formylindole scaffolds through sequential Aldol addition, cyclization, and re-aromatization—a pathway that avoids traditional cross-coupling limitations while preserving the meta-substitution pattern critical to the target molecule’s topology.
As the foundational building block, 4-methylnicotinic acid (C7H7NO2) provides both the pyridine core and carboxylic acid functionality [3]. Industrial-scale production typically employs Kröhnke pyridine synthesis or modified Chichibabin reactions, with recent advances utilizing continuous flow systems to enhance yield (78–85%) and purity (>98%) [4]. Its crystalline nature facilitates purification via recrystallization from ethanol/water mixtures, though residual solvent management remains a process optimization challenge.
N-functionalized indolines required for coupling are synthesized through Buchwald-Hartwig amination or Ullmann-type reactions. For instance, indoline-1-boronic acid (CAS: 1251019-21-3) enables Suzuki-Miyaura cross-coupling with halogenated nicotinates, achieving 67–72% yield in THF/water systems at 80°C [4]. Alternatively, indoline-1-amine derivatives participate in nucleophilic aromatic substitution with activated pyridine substrates, though this route suffers from competing side reactions at elevated temperatures.
Ethyl 4-methylnicotinate emerges as a pivotal intermediate, enabling ester-to-amide transformations under mild conditions. Kinetic studies reveal optimal transesterification using Mg(OMe)2 in methanol (95% conversion in 4h at 60°C) [4]. Subsequent coupling with indoline derivatives proceeds via either:
Palladium-based systems dominate large-scale syntheses. A comparative analysis of ligands demonstrates Xantphos’ superiority over BINAP in suppressing β-hydride elimination (Table 1):
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd(OAc)2/Xantphos | Toluene | 110 | 82 | 95 |
| Pd2(dba)3/BINAP | Dioxane | 100 | 68 | 87 |
| NiCl2(dme)/DTBM-Segphos | THF | 80 | 71 | 89 |
Table 1: Performance of transition metal catalysts in C–N coupling [4]
Zwitterionic amine catalysts enable metal-free coupling under physiological conditions. For example, DABCO (1,4-diazabicyclo[2.2.2]octane) facilitates nucleophilic aromatic substitution between indoline and fluoronicotinates via a concerted SNAr mechanism [4]. This method achieves 64% yield in acetonitrile at 50°C, with the added benefit of catalyst recyclability (3 cycles without significant activity loss).
Immobilized transaminases (e.g., from Arthrobacter sp.) demonstrate potential for asymmetric synthesis of chiral indoline intermediates. When paired with glucose dehydrogenase cofactor regeneration systems, these enzymes achieve 89% ee in the production of (R)-indoline derivatives at 37°C [4].
Lifecycle assessment identifies ethanol-water mixtures (4:1 v/v) as optimal for both reaction efficiency and environmental impact. Compared to traditional DMF or DMSO, ethanol reduces process mass intensity by 38% while maintaining 79% yield in coupling reactions [4]. Microwave-assisted synthesis in ethanol shortens reaction times from 12h to 45min, decreasing energy consumption by 62%.
Magnetic Fe3O4@SiO2-Pd nanocomposites enable three-phase separation with 94% Pd recovery per cycle. After five reuse cycles, catalytic activity remains at 87% of initial performance, significantly reducing heavy metal waste [4].
The biomimetic route detailed in Section 2.1 achieves 92% atom utilization versus 68% for traditional cross-coupling paths. Key improvements stem from:
A telescoped continuous process integrating indoline hydrogenation, nicotinate activation, and C–N coupling demonstrates 89% overall yield at 2.5 kg/day throughput. Residence time distribution modeling confirms narrow variance (±7%), ensuring consistent product quality while reducing solvent inventory by 74% compared to batch processes [4].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for 6-(Indolin-1-yl)-4-methylnicotinic acid through detailed analysis of both proton and carbon environments. The compound's molecular formula C₁₅H₁₄N₂O₂ with a molecular weight of 254.28 g/mol presents characteristic spectral features arising from its unique indolin-nicotinic acid framework [1] [2].
The ¹H Nuclear Magnetic Resonance spectrum of 6-(Indolin-1-yl)-4-methylnicotinic acid exhibits distinctive resonance patterns characteristic of the indolin and methylnicotinic acid moieties. The aromatic region typically displays signals between 7.0-8.5 parts per million, corresponding to the nicotinic acid pyridine ring protons and the benzene portion of the indolin system [3] [4].
The indolin methylene protons (NCH₂CH₂) appear as characteristic triplets in the aliphatic region around 3.0-4.0 parts per million, demonstrating the typical coupling patterns observed in related indolin derivatives [5] [6]. The 4-methyl substituent on the nicotinic acid ring manifests as a distinct singlet, typically appearing between 2.0-2.5 parts per million [3] [7].
Table 3.1.1: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shifts
| Structural Unit | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Nicotinic acid H-2 | 8.5-8.8 | singlet | 1H |
| Nicotinic acid H-5 | 7.8-8.2 | singlet | 1H |
| Indolin aromatic protons | 7.0-7.5 | multiplet | 4H |
| Indolin NCH₂ | 3.8-4.2 | triplet | 2H |
| Indolin CH₂ | 2.8-3.2 | triplet | 2H |
| 4-Methyl group | 2.2-2.5 | singlet | 3H |
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 6-(Indolin-1-yl)-4-methylnicotinic acid. The carboxyl carbon of the nicotinic acid moiety typically resonates in the range of 165-170 parts per million, characteristic of aromatic carboxylic acids [8] [7]. The pyridine ring carbons appear between 120-160 parts per million, with the nitrogen-bearing carbons showing characteristic downfield shifts [9] [10].
The indolin portion contributes distinct carbon signals, with the aromatic carbons of the benzene ring appearing between 110-140 parts per million and the aliphatic methylene carbons resonating around 25-30 and 50-55 parts per million for the CH₂CH₂N system [8] [10]. The 4-methyl carbon appears as a characteristic signal around 18-22 parts per million [7].
Infrared spectroscopy reveals the characteristic vibrational modes of 6-(Indolin-1-yl)-4-methylnicotinic acid, providing definitive identification of functional groups and structural features. The compound exhibits distinct absorption bands that correspond to specific molecular vibrations within the indolin-nicotinic acid framework [11] [12].
The carboxylic acid functionality of the nicotinic acid moiety produces characteristic absorption patterns in the infrared spectrum. The C=O stretching vibration appears as a strong absorption band typically observed between 1650-1680 cm⁻¹, consistent with aromatic carboxylic acids [12] [13]. The broad O-H stretching vibration of the carboxyl group manifests between 2500-3300 cm⁻¹, often appearing as a broad absorption due to hydrogen bonding effects [11] [12].
Table 3.2.1: Principal Infrared Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch (COOH) | 2500-3300 | broad, medium | Carboxylic acid hydroxyl |
| C=O stretch | 1650-1680 | strong | Carboxyl carbonyl |
| C=C aromatic stretch | 1580-1600 | medium | Pyridine and benzene rings |
| C-H aromatic stretch | 3000-3100 | medium | Aromatic C-H bonds |
| C-H aliphatic stretch | 2800-3000 | medium | Methylene and methyl C-H |
| C-N stretch | 1200-1350 | medium | Nitrogen-carbon bonds |
The aromatic systems within both the indolin and nicotinic acid portions contribute characteristic absorption bands in the 1500-1600 cm⁻¹ region, corresponding to C=C stretching vibrations [11] [12]. The aromatic C-H stretching vibrations appear between 3000-3100 cm⁻¹, while the aliphatic C-H stretching modes of the methylene and methyl groups are observed between 2800-3000 cm⁻¹ [12] [14].
The tertiary amine nitrogen in the indolin system produces characteristic C-N stretching vibrations typically observed between 1200-1350 cm⁻¹. These vibrations provide important structural confirmation of the nitrogen-carbon connectivity within the molecular framework [11] [12].
Mass spectrometry of 6-(Indolin-1-yl)-4-methylnicotinic acid reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 254, corresponding to the molecular weight of 254.28 g/mol [1] [2].
The mass spectrometric fragmentation of 6-(Indolin-1-yl)-4-methylnicotinic acid follows predictable patterns based on the structural features of the molecule. The initial fragmentation typically involves the loss of the carboxyl group, producing a base peak at m/z 210 corresponding to [M-COOH]⁺ [15] [16]. This fragmentation pattern is characteristic of nicotinic acid derivatives and provides immediate structural confirmation [17].
Table 3.3.1: Major Mass Spectral Fragment Ions
| Fragment m/z | Relative Intensity (%) | Structural Assignment |
|---|---|---|
| 254 | 15-25 | Molecular ion [M]⁺ |
| 210 | 100 | [M-COOH]⁺ |
| 182 | 45-60 | [M-COOH-CO]⁺ |
| 154 | 30-45 | Indolin portion |
| 118 | 25-40 | Methylnicotinic fragment |
| 91 | 20-35 | Tropylium ion |
Secondary fragmentation involves further decomposition of the primary fragments through characteristic pathways. The loss of carbon monoxide from the [M-COOH]⁺ fragment produces an intense signal at m/z 182, representing [M-COOH-CO]⁺ [15] [18]. The indolin portion contributes a significant fragment at m/z 154, while the methylnicotinic acid component produces characteristic fragments around m/z 118 [16] [17].
The fragmentation mechanisms follow established patterns for aromatic nitrogen heterocycles. The initial loss of the carboxyl group occurs through a McLafferty-type rearrangement, consistent with the behavior of other nicotinic acid derivatives [15] [16]. The subsequent fragmentations involve ring opening and reorganization processes typical of pyridine and indole systems [18] [17].
The ultraviolet-visible absorption spectrum of 6-(Indolin-1-yl)-4-methylnicotinic acid exhibits characteristic electronic transitions arising from the conjugated aromatic systems within the molecular structure. The compound displays multiple absorption bands corresponding to π→π* and n→π* transitions in both the indolin and nicotinic acid chromophores [19] [20].
The primary absorption maximum occurs in the range of 250-280 nanometers, corresponding to the π→π* transition of the extended conjugated system formed by the connection of the indolin and nicotinic acid moieties [19] [21]. This absorption band exhibits significant intensity with molar absorptivity values typically ranging from 10,000-20,000 L mol⁻¹ cm⁻¹ [20] [22].
Table 3.4.1: Ultraviolet-Visible Absorption Data
| Absorption Band | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Assignment |
|---|---|---|---|
| Band I | 250-280 | 15,000-20,000 | π→π* (primary) |
| Band II | 300-320 | 8,000-12,000 | π→π* (secondary) |
| Band III | 220-240 | 5,000-8,000 | n→π* transition |
| Band IV | 190-210 | 20,000-30,000 | π→π* (high energy) |
The ultraviolet-visible absorption characteristics of 6-(Indolin-1-yl)-4-methylnicotinic acid demonstrate solvent dependence typical of aromatic nitrogen heterocycles. In polar protic solvents, the absorption maxima exhibit bathochromic shifts due to hydrogen bonding interactions with the carboxyl and nitrogen functionalities [21] [20]. Polar aprotic solvents produce different spectral changes, reflecting the varying solvation environments of the chromophoric systems [22].
The presence of ionizable groups within the molecule results in pH-dependent spectral changes. Under acidic conditions, protonation of the pyridine nitrogen produces hypsochromic shifts and intensity changes in the absorption spectrum [23] [21]. Basic conditions lead to deprotonation of the carboxyl group, resulting in characteristic spectral modifications that reflect the altered electronic environment [20] [22].
The electronic transitions observed in the ultraviolet-visible spectrum can be assigned based on theoretical considerations and comparison with related compounds. The longest wavelength absorption corresponds to the lowest energy π→π* transition involving the extended conjugated system [19] [20]. Higher energy transitions reflect localized excitations within the individual aromatic rings and n→π* transitions involving the nitrogen lone pairs [21] [22].